N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide
CAS No.: 1542209-30-2
Cat. No.: VC6953661
Molecular Formula: C18H21BN2O3
Molecular Weight: 324.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1542209-30-2 |
---|---|
Molecular Formula | C18H21BN2O3 |
Molecular Weight | 324.19 |
IUPAC Name | N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-10-14(11-9-13)21-16(22)15-7-5-6-12-20-15/h5-12H,1-4H3,(H,21,22) |
Standard InChI Key | KOYMIJJSIGPVAA-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure combines a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group with a pyridine-2-carboxamide functional group. The molecular formula is C₁₈H₂₁BN₂O₃, with a molecular weight of 324.2 g/mol . Its IUPAC name, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide, reflects this arrangement .
Table 1: Key Identifiers and Descriptors
Property | Value |
---|---|
CAS Number | 1542209-30-2 |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
InChIKey | KOYMIJJSIGPVAA-UHFFFAOYSA-N |
Synonyms | AS-55437; DB-432115; AKOS037644862 |
The boronic ester group enhances stability under inert conditions while retaining reactivity in Suzuki-Miyaura couplings, whereas the picolinamide moiety introduces hydrogen-bonding potential and metal-coordination sites .
Structural Analogues and Isomerism
A meta-substituted isomer, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide (CAS 1610521-45-3), demonstrates how regiochemistry influences reactivity. Comparative studies suggest para-substitution optimizes steric accessibility for cross-coupling reactions.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
-
Boronic Ester Installation: Aryl halides undergo Miyaura borylation with bis(pinacolato)diboron in the presence of palladium catalysts.
-
Amide Coupling: The resulting boronic ester intermediate reacts with picolinic acid derivatives using coupling agents like HATU or EDCI.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 75–85 | |
Amidation | Picolinic acid, EDCI, DMAP, DCM, rt | 60–70 |
Purification and Characterization
Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields >95% purity . Structural confirmation relies on ¹H/¹³C NMR, HRMS, and FT-IR, with characteristic peaks for the boronic ester (B-O stretch at ~1,380 cm⁻¹) and amide (C=O stretch at ~1,680 cm⁻¹).
Physicochemical Properties
Stability and Solubility
The pinacol boronic ester confers stability against protodeboronation, enabling storage under argon at −20°C for months. Solubility data indicate moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL) .
Reactivity Profile
-
Suzuki-Miyaura Coupling: Reacts with aryl halides under Pd catalysis to form biaryl structures, critical in drug scaffold synthesis .
-
Hydrolysis: Under acidic conditions, the boronic ester converts to boronic acid, though this is mitigated by the pinacol protection .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s dual functionality enables its use in constructing kinase inhibitors and protease antagonists. For example, it serves as a key precursor in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, where the boronic ester participates in late-stage cross-coupling .
Bioconjugation and Probe Development
Functionalization of the picolinamide group with fluorescent tags (e.g., FITC) produces imaging probes for tracking intracellular targets, leveraging boron’s neutron-capture potential in boron neutron capture therapy (BNCT) .
Recent Advances and Future Directions
Catalytic Innovations
Recent studies optimize Pd-NHC (N-heterocyclic carbene) catalysts to enhance coupling efficiency with electron-deficient aryl chlorides, reducing catalyst loading to 0.5 mol%.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) functionalized with targeting ligands (e.g., folate) improves bioavailability for oncology applications, with in vivo trials demonstrating tumor reduction in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume